![molecular formula C11H19N3 B2675120 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine CAS No. 2089691-66-5](/img/structure/B2675120.png)
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common motif in many pharmacologically active compounds, makes this compound a valuable target for research and development.
科学的研究の応用
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
将来の方向性
The future directions for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial applications .
化学反応の分析
Types of Reactions
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
作用機序
The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Imidazole: Another nitrogen-containing heterocycle with broad biological activity.
Pyrimidine: Known for its role in nucleic acids and various pharmaceuticals.
Indole: Found in many natural products and pharmaceuticals with diverse biological activities
Uniqueness
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable scaffold for drug development .
特性
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
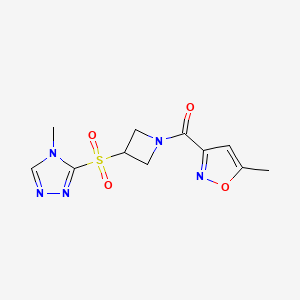
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
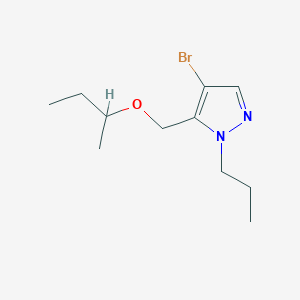

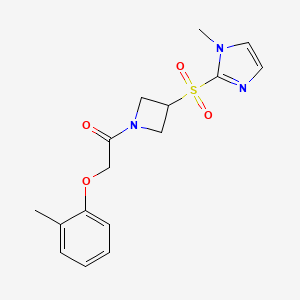
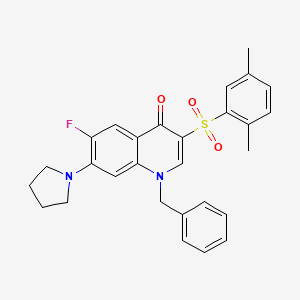
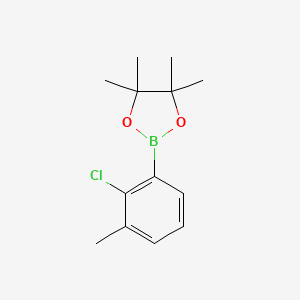
![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
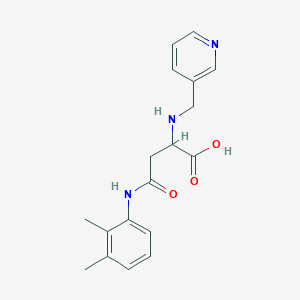
![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)
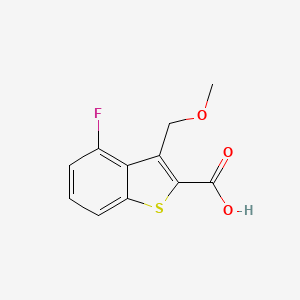
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
